molecular formula C9H13NO.ClH<br>C9H14ClNO B044223 Phenylpropanolamine hydrochloride CAS No. 40626-29-7

Phenylpropanolamine hydrochloride

Cat. No.: B044223
CAS No.: 40626-29-7
M. Wt: 187.66 g/mol
InChI Key: DYWNLSQWJMTVGJ-PRCZDLBKSA-N
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Description

DL-Norephedrine (hydrochloride), also known as (±)-Phenylpropanolamine hydrochloride, is a mixed-acting sympathomimetic amine. It is a psychoactive amphetamine that acts as a potent norepinephrine releasing agent. This compound is commonly used in various pharmaceutical formulations, particularly in decongestants and appetite suppressants .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Norephedrine (hydrochloride) can be synthesized through several methods. One common method involves the asymmetric transfer hydrogenation (ATH) of racemic 1-hydroxy-1-phenyl-propan-2-one using chiral Rh-complexes, such as (S,S)- or (R,R)-Cp*RhCl(TsDPEN), and formic acid . This method allows for the stereoselective preparation of both norephedrine and norpseudoephedrine.

Industrial Production Methods: Industrial production of DL-Norephedrine (hydrochloride) typically involves large-scale chemical synthesis using similar asymmetric hydrogenation techniques. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: DL-Norephedrine (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

DL-Norephedrine (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

DL-Norephedrine (hydrochloride) exerts its effects by acting as a norepinephrine releasing agent. It stimulates alpha-adrenergic receptors, leading to vasoconstriction and increased blood pressure. Additionally, it acts on beta-adrenergic receptors, resulting in increased heart rate and contractility. The compound’s activity at these receptors makes it effective in treating conditions like hypotension and nasal congestion .

Comparison with Similar Compounds

DL-Norephedrine (hydrochloride) is similar to other sympathomimetic amines, such as:

DL-Norephedrine (hydrochloride) stands out due to its balanced activity on both alpha- and beta-adrenergic receptors, making it a versatile compound in both research and therapeutic applications.

Properties

IUPAC Name

(1S,2R)-2-amino-1-phenylpropan-1-ol;hydrochloride
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InChI

InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m1./s1
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InChI Key

DYWNLSQWJMTVGJ-PRCZDLBKSA-N
Source PubChem
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Canonical SMILES

CC(C(C1=CC=CC=C1)O)N.Cl
Source PubChem
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Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)N.Cl
Source PubChem
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Molecular Formula

C9H13NO.ClH, C9H14ClNO
Record name PHENYLPROPANOLAMINE HYDROCHLORIDE
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Related CAS

40626-29-7
Record name Benzenemethanol, α-[(1R)-1-aminoethyl]-, hydrochloride (1:1), (αS)-
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DSSTOX Substance ID

DTXSID2025896
Record name alpha-(1-Aminoethyl)benzyl alcohol hydrochloride
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Molecular Weight

187.66 g/mol
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Physical Description

Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992)
Record name PHENYLPROPANOLAMINE HYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
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CAS No.

154-41-6, 40626-29-7
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Record name Phenylpropanolamine hydrochloride
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Record name Phenylpropanolamine hydrochloride, (+)-
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Record name Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, hydrochloride (1:1), (.alpha.S)-rel-
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Record name [S-(R*,S*)]-α-(1-aminoethyl)benzyl alcohol hydrochloride
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Melting Point

381 to 385 °F (NTP, 1992)
Record name PHENYLPROPANOLAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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